An In-depth Technical Guide to the Chemical Properties of Glycyl-dl-serine
An In-depth Technical Guide to the Chemical Properties of Glycyl-dl-serine
This guide provides a comprehensive overview of the core chemical properties of Glycyl-dl-serine, a dipeptide of significant interest in biochemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and the practical application of this knowledge in a laboratory setting.
Introduction: The Significance of Glycyl-dl-serine
Glycyl-dl-serine is a dipeptide composed of glycine and a racemic mixture of serine.[1] Its structure, featuring a peptide bond, a free amino group, a free carboxyl group, and a hydroxyl group from the serine residue, imparts a unique combination of chemical functionalities.[1] This makes it an excellent model compound for studying peptide chemistry, protein folding, and the influence of side-chain modifications on molecular interactions.[2] Its potential applications are being explored in various fields, from a building block in protein synthesis studies to a component in cell culture media and even as a potential therapeutic agent.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the chemical properties of Glycyl-dl-serine begins with its fundamental molecular characteristics. These properties are critical for predicting its behavior in various experimental setting, from solution chemistry to analytical characterization.
Structural and Molecular Data
The foundational attributes of Glycyl-dl-serine are summarized in the table below. This data is essential for a range of applications, including molar concentration calculations, mass spectrometry analysis, and structural elucidation.
| Property | Value | Source |
| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | [1][3] |
| CAS Number | 687-38-7 | [1][4][5][6][7] |
| Molecular Formula | C5H10N2O4 | [1][3][6][7][8] |
| Molecular Weight | 162.14 g/mol | [1][3][7][8] |
| Canonical SMILES | C(C(C(=O)O)NC(=O)CN)O | [1][3] |
| InChI Key | BCCRXDTUTZHDEU-UHFFFAOYSA-N | [1][9] |
Acid-Base Properties: pKa Values and Isoelectric Point
The ionizable groups of Glycyl-dl-serine—the α-carboxyl group, the α-ammonium group, and the hydroxyl group of the serine side chain—dictate its charge state in solution, which in turn influences its solubility, reactivity, and biological interactions. The pKa values for the primary acidic and basic groups are crucial for buffer selection in experimental protocols.
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a dipeptide like Glycyl-dl-serine, with non-ionizable side chains, the pI can be estimated by averaging the pKa values of the carboxyl and amino groups.
Workflow for Isoelectric Point Determination
Caption: A simplified workflow for the solid-phase synthesis of Glycyl-dl-serine.
Purification Protocol
Purification of Glycyl-dl-serine is essential to remove unreacted starting materials, byproducts, and reagents from the synthesis.
Step-by-Step Purification by Recrystallization:
-
Dissolution: Dissolve the crude Glycyl-dl-serine in a minimal amount of hot water. The use of charcoal can aid in the removal of colored impurities. [4]2. Filtration: While hot, filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. [4]6. Drying: Dry the purified crystals under vacuum.
Analytical Characterization
A combination of analytical techniques is employed to confirm the identity and purity of Glycyl-dl-serine.
Spectroscopic Analysis
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Glycyl-dl-serine and to obtain structural information through fragmentation patterns. The molecular ion peak is observed at m/z 162.14. [1]Characteristic fragment ions can provide evidence for the dipeptide structure. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Glycyl-dl-serine. The chemical shifts and coupling constants of the various protons and carbons provide a detailed map of the molecule's connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in Glycyl-dl-serine, such as the N-H, C=O, and O-H stretching vibrations.
Biological and Research Applications
Glycyl-dl-serine serves as a valuable tool in various areas of biochemical and pharmaceutical research.
-
Protein Synthesis and Degradation Studies: It is used as a simple model substrate to investigate the mechanisms of peptide bond formation and the activity of proteolytic enzymes. [1][2]* Cell Culture: It can be a component of defined nutrient media for the growth of specific microorganisms and cell lines. [2]* Neuroscience Research: Given that its constituent amino acid, D-serine, is a neuromodulator, Glycyl-dl-serine is of interest for its potential neuroprotective effects. [1]* Antioxidant Studies: The compound has demonstrated the ability to scavenge free radicals, suggesting potential antioxidant activity. [1]
Conclusion
Glycyl-dl-serine, while a simple dipeptide, possesses a rich and complex set of chemical properties that make it a valuable compound for scientific investigation. A thorough understanding of its structure, acid-base behavior, solubility, stability, and reactivity is paramount for its effective use in research and development. This guide has provided a detailed examination of these properties, along with practical insights into its synthesis, purification, and analysis, to empower researchers in their scientific endeavors.
References
- Smolecule. (n.d.). Buy Glycyl-dl-serine | 687-38-7.
- ChemicalBook. (2023, May 4). GLYCYL-DL-SERINE | 687-38-7.
- Guidechem. (n.d.). 687-38-7 - GLYCYL-DL-SERINE - Sale from Quality Suppliers.
- Sigma-Aldrich. (n.d.). GLYCYL-D,L-SERINE AldrichCPR.
- MolCore. (n.d.). 687-38-7 | Glycylserine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1766440, Glycyl-D-serine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102466, Glycylserine.
- Human Metabolome Database. (2012, September 6). Showing metabocard for Glycyl-Serine (HMDB0028850).
- MySkinRecipes. (n.d.). Glycyl-DL-serine.
- ChemicalBook. (n.d.). GLYCYL-L-SERINE | 7361-43-5.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73086, Serine, glycyl-.
- National Institute of Standards and Technology. (n.d.). L-Serine, N-glycyl-. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). GLYCYL-L-SERINE(7361-43-5) 13C NMR spectrum.
- Cheméo. (n.d.). Chemical Properties of dl-Serine (CAS 302-84-1).
- National Institute of Standards and Technology. (n.d.). L-Serine, N-glycyl-. In NIST Mass Spec Data.
- ResearchGate. (n.d.). Volumetric Properties of Glycine, L-Alanine, and L-Serine in Formamide-Water Mixtures at 298.15 K | Request PDF.
- Pal, A., & Dey, B. P. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from University of Calgary Chemistry website.
- Semantic Scholar. (n.d.). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24944862, Glycyl-L-alanyl-L-serine.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000222 - DL-Serine.
- PubMed. (n.d.). Formation of sugar-specific reactive intermediates from (13)C-labeled L-serines.
- National Center for Biotechnology Information. (n.d.). glycine/serine biosynthesis | Pathway.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
- National Center for Biotechnology Information. (n.d.). The formation of glycine and serine. The influence of the administration of glycine, dl-serine and other compounds on levels of tissue glycine and serine.
- ResearchGate. (n.d.). Scheme of l-serine, d-serine, and glycine synthesis in the central....
- ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.
- National Center for Biotechnology Information. (n.d.). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187).
Sources
- 1. Buy Glycyl-dl-serine | 687-38-7 [smolecule.com]
- 2. Glycyl-DL-serine [myskinrecipes.com]
- 3. Glycylserine | C5H10N2O4 | CID 102466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GLYCYL-DL-SERINE | 687-38-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. GLYCYL-D,L-SERINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. molcore.com [molcore.com]
- 8. Glycyl-D-serine | C5H10N2O4 | CID 1766440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
